molecular formula C21H18N6O B2510313 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900297-54-3

7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2510313
M. Wt: 370.416
InChI Key: WOCXUSPTDSQTED-UHFFFAOYSA-N
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Description

This compound is a triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted the study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using 1H and 13C NMR spectra . The absence of the D2O-exchangeable signal of its precursor at δ 13.52 ppm verified the location of only one propyl group, probably on the thiol moiety indicating mono-alkylation as S-propylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the heteroannulation of a newly produced hydrazino derivative of selenazolo . This was followed by S-alkylation . The Dimroth rearrangement in both acidic and basic media was used as a means for the cyclocondensation of triazole on the selenazolopyrimidine framework leading to selenazolotriazolopyrimidines .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The study of various pyrazolo[1,5-a]pyrimidine and related compounds has provided significant insights into their chemical properties and potential applications in scientific research. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of related triazolopyrimidine compounds, which could be relevant for synthesizing similar complex molecules like 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Their research demonstrated the formation of new heterocyclic compounds, which could have implications for developing novel chemical entities with potential biological activities (Desenko et al., 1998).

Potential Biological Activities

Shaaban et al. (2011) conducted research on pyrazolo[1,5-a]pyrimidine derivatives, evaluating them as potent Aurora-A kinase inhibitors. Their findings suggest that similar compounds, including 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, might possess significant biological activities worth exploring in the context of cancer research or other therapeutic areas (Shaaban et al., 2011).

Antimicrobial Potential

The synthesis and evaluation of new heterocyclic compounds, including those related to pyrazolo[1,5-a]pyrimidine, have been investigated for their potential antimicrobial properties. For example, Mabkhot et al. (2016) explored the synthesis of various heterocyclic derivatives incorporating thiophene moieties, which showed potent antimicrobial activities against specific fungal strains. This suggests that further research into similar compounds like 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine could uncover new antimicrobial agents (Mabkhot et al., 2016).

Receptor Binding Studies

Compounds structurally related to pyrazolo[1,5-a]pyrimidine have been studied for their receptor binding capabilities. Baraldi et al. (1996) synthesized a tritium-labeled compound to investigate the binding to A2A adenosine receptors, highlighting the potential of similar molecules, including 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, for use in receptor studies and possibly as therapeutic agents targeting specific receptor pathways (Baraldi et al., 1996).

properties

IUPAC Name

10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-13-4-5-14(2)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-6-8-16(28-3)9-7-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCXUSPTDSQTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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